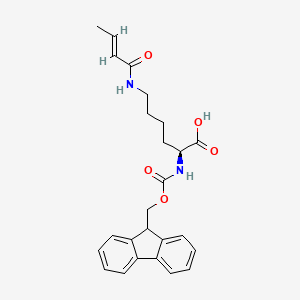

Fmoc-Lys(Crotonyl)-OH

Description

Historical Context and Discovery of Lysine (B10760008) Crotonylation as a Post-Translational Modification

The identification of new PTMs has often been propelled by advancements in mass spectrometry-based proteomics. researchgate.netmdpi.com The development of high-resolution instruments and sophisticated analytical methods has enabled the detection of a wide variety of lysine acylations, including crotonylation. researchgate.net

Lysine crotonylation was first reported as a novel type of histone PTM in 2011 by Tan et al. nih.govmdpi.comspandidos-publications.comfrontiersin.org Using an integrated proteomics approach that combined efficient peptide separation with high-sensitivity mass spectrometry, they identified numerous new modification sites on histone proteins, including lysine residues modified with a crotonyl group. nih.govmdpi.com This seminal study confirmed Kcr as an evolutionarily conserved modification found in both human somatic cells and mouse germ cells. spandidos-publications.comnih.gov The initial research revealed that histone crotonylation is specifically enriched at active gene promoters and potential enhancers within the genome, suggesting a significant role in gene regulation. nih.govnih.govelifesciences.org This discovery opened up a new avenue in the study of the "histone code," proposing that Kcr might constitute a new mark with distinct regulatory functions compared to other known modifications. nih.gov

While first identified on histones, it was soon hypothesized that lysine crotonylation could be a more widespread PTM, given that the donor molecule, crotonyl-CoA, is a common metabolic intermediate found throughout the cell. acs.org This hypothesis was confirmed in 2017, when studies reported the discovery of Kcr on non-histone proteins. mdpi.comspandidos-publications.comscispace.com Using a highly specific pan-Kcr antibody for enrichment coupled with high-resolution mass spectrometry, researchers identified thousands of crotonylation sites on hundreds of non-histone proteins in various organisms. mdpi.comacs.org These crotonylated proteins were found to be located in different cellular compartments, including the cytoplasm, nucleus, and mitochondria, and are involved in a wide array of cellular processes. mdpi.comacs.org This expansion of the known "crotonylome" demonstrated that Kcr is a widespread regulatory mechanism not limited to chromatin biology. nih.govfrontiersin.org

Significance of Lysine Crotonylation in Biological Systems

Lysine crotonylation is a dynamic and reversible PTM that plays a crucial role in regulating a multitude of cellular functions. nih.govresearchgate.net The addition of the crotonyl group neutralizes the positive charge of the lysine side chain and introduces a unique planar, hydrophobic moiety, which can alter protein conformation, stability, and interactions. researchgate.netfrontiersin.org

Research has demonstrated that Kcr is involved in several key biological processes:

Gene Transcription: Histone Kcr, particularly at active promoters, has been shown to be a strong stimulant of gene transcription, in some cases more potent than histone acetylation. acs.orgnih.gov

Cellular Metabolism: Many crotonylated non-histone proteins are enzymes involved in central metabolic pathways, suggesting that Kcr plays a role in regulating metabolic processes. frontiersin.orgnih.gov

Chromatin Remodeling: As a histone mark, Kcr contributes to the dynamic structure of chromatin, influencing DNA accessibility and the recruitment of "reader" proteins that recognize this specific modification. nih.govnih.gov

Cell Cycle and DNA Damage Response: Crotonylation of non-histone proteins has been shown to regulate cell cycle progression and participate in the DNA damage response. nih.govacs.org

The dysregulation of lysine crotonylation has been associated with various diseases, including cancer, acute kidney injury, and neurodegenerative disorders, highlighting its importance in human health and making it a potential therapeutic target. researchgate.netnih.govnih.gov

Overview of Fmoc-Lys(Crotonyl)-OH as a Key Chemical Biology Reagent

The study of specific PTMs like lysine crotonylation requires specialized chemical tools. Fmoc-L-Lys(Crotonyl)-OH is a critical reagent that enables the precise investigation of Kcr's biological functions. iris-biotech.deadvancedchemtech.com It is a synthetic amino acid derivative specifically designed for use in solid-phase peptide synthesis (SPPS). chempep.com

SPPS is a cornerstone technique in chemical biology that allows for the bottom-up chemical synthesis of peptides with a defined sequence. The structure of Fmoc-L-Lys(Crotonyl)-OH is key to its function:

The L-Lysine forms the core amino acid structure.

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group attached to the α-amino group of the lysine. chempep.com This protection prevents unwanted reactions during peptide chain elongation and can be selectively removed under mild basic conditions to allow the next amino acid to be coupled. chempep.com

The Crotonyl group is stably attached to the ε-amino group of the lysine side chain.

By using Fmoc-L-Lys(Crotonyl)-OH in an SPPS workflow, researchers can synthesize peptides or protein segments that contain a crotonylated lysine at a specific, predetermined position. hku.hk These custom-synthesized crotonylated peptides are invaluable for:

Developing specific antibodies that can recognize crotonylated proteins.

Serving as substrates in enzymatic assays to identify and characterize the "writers" (crotonyltransferases) and "erasers" (decrotonylases) that regulate Kcr.

Acting as probes to identify "reader" proteins that specifically bind to crotonylated lysine residues. elifesciences.org

Validating sites of crotonylation identified through mass spectrometry. rsc.org

In essence, Fmoc-L-Lys(Crotonyl)-OH provides the chemical precision necessary to dissect the molecular mechanisms and biological consequences of lysine crotonylation.

Data Tables

Table 1: Key Research Findings on Lysine Crotonylation

| Discovery / Finding | Year | Significance | References |

| First identification of lysine crotonylation on histone proteins | 2011 | Established Kcr as a novel, evolutionarily conserved histone PTM enriched at active gene promoters. | nih.govmdpi.comspandidos-publications.comnih.gov |

| Identification of non-histone protein crotonylation | 2017 | Expanded the scope of Kcr beyond histones, showing it is a widespread PTM involved in diverse cellular processes. | mdpi.comspandidos-publications.comscispace.com |

| Identification of "Eraser" Enzymes (Sirtuins) | 2014 | Discovered that Sirtuin family members (SIRT1, SIRT2, SIRT3) can act as decrotonylases, removing the modification. | elifesciences.org |

| Identification of "Reader" Domains (YEATS) | 2016 | Found that the YEATS domain is the first identified protein module that specifically recognizes crotonylated lysine. | researchgate.net |

Table 2: Chemical Properties of Fmoc-L-Lys(Crotonyl)-OH

| Property | Value | Source |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-crotonyl-L-lysine | iris-biotech.de |

| CAS Number | 1451046-72-2 | iris-biotech.deadvancedchemtech.com |

| Molecular Formula | C₂₅H₂₈N₂O₅ | iris-biotech.deadvancedchemtech.com |

| Molecular Weight | 436.5 g/mol | iris-biotech.deadvancedchemtech.com |

| Primary Use | Building block for solid-phase peptide synthesis (SPPS) | chempep.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNXIABNUWPOIE-INZNARQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analogues of Fmoc Lys Crotonyl Oh

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Modified Lysine (B10760008) Residues

Solid-phase peptide synthesis, a method pioneered by R. B. Merrifield, revolutionized the way peptides are constructed by anchoring the C-terminal amino acid to a solid polymer resin and sequentially adding amino acids. youtube.com The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted version of SPPS, particularly favored for its mild deprotection conditions, which are compatible with sensitive modifications like crotonylation. nih.gov

The Fmoc-SPPS process is a cyclical procedure that involves four main steps for each amino acid added to the growing peptide chain. peptide.com

Resin Loading : The C-terminal amino acid of the target peptide is first covalently attached to an insoluble polymer resin.

Fmoc Deprotection : The Nα-Fmoc protecting group of the resin-bound amino acid is removed. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.goviris-biotech.de The fluorenyl group has strong UV absorption, which can be used to monitor the success of the synthesis. nih.gov

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides like di-isopropyl carbodiimide (B86325) (DIC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.org

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the growing peptide chain before the next cycle begins. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). iris-biotech.deadvancedchemtech.com

| Step | Description | Common Reagents |

|---|---|---|

| Fmoc Deprotection | Removal of the temporary Nα-Fmoc group. | 20% Piperidine in DMF |

| Amino Acid Coupling | Formation of the peptide bond between the incoming amino acid and the growing chain. | DIC, HOBt, HATU, PyBOP |

| Washing | Removal of excess reagents and by-products. | DMF, Dichloromethane (DCM) |

| Cleavage and Final Deprotection | Release of the peptide from the resin and removal of permanent side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers |

Successful peptide synthesis, especially for complex or modified peptides, relies on an orthogonal protecting group strategy. peptide.comnih.gov Orthogonality means that different classes of protecting groups can be removed under specific chemical conditions without affecting other protecting groups present on the molecule. iris-biotech.de This allows for selective deprotection and modification at various points during the synthesis. nih.govnih.gov

The most common orthogonal scheme in modern peptide synthesis is the Fmoc/tBu strategy. iris-biotech.de

Temporary Nα-protection : The Fmoc group is used to protect the alpha-amino group of each amino acid. It is base-labile and is removed at every cycle with piperidine. peptide.com

Permanent Side-Chain Protection : The reactive side chains of amino acids (e.g., the carboxyl group of Aspartic Acid or the hydroxyl group of Serine) are protected with groups that are stable to the basic conditions of Fmoc removal. The tert-Butyl (tBu) group and its derivatives are frequently used for this purpose as they are acid-labile and are only removed during the final cleavage step with strong acid (TFA). peptide.comiris-biotech.de

This orthogonality is essential for incorporating modified residues like crotonylated lysine. acs.org By using a side-chain protecting group on other residues that is stable to both the base used for Fmoc removal and the conditions needed to handle the crotonyl group, chemists can ensure that the modification remains intact throughout the synthesis and that side reactions are minimized. iris-biotech.deresearchgate.net

| Protecting Group Class | Example Group | Function | Cleavage Condition |

|---|---|---|---|

| Base-Labile | Fmoc | Temporary Nα-amino protection | Base (e.g., Piperidine) |

| Acid-Labile | Boc, tBu, Trt | Permanent side-chain protection | Strong Acid (e.g., TFA) |

| Hydrazine-Labile | Dde, ivDde | Semi-permanent side-chain protection for on-resin modification | Hydrazine |

| Palladium-Catalyzed | Alloc | Semi-permanent side-chain protection for on-resin modification | Pd(0) catalyst |

Synthesis of Fmoc-Lys(Crotonyl)-OH as a Building Block for Crotonylated Peptides

To incorporate a crotonylated lysine residue into a specific site within a peptide sequence using SPPS, a pre-formed this compound building block is required. nih.gov This modified amino acid is synthesized prior to its use in the peptide synthesizer. The synthesis involves the selective acylation of the ε-amino group (Nε) of the lysine side chain with a crotonyl group, while the α-amino group (Nα) remains protected by the Fmoc group.

The general synthetic route starts with an Nα-Fmoc protected lysine. The free Nε-amino group is then reacted with an activated form of crotonic acid, such as crotonic anhydride (B1165640) or crotonyl chloride, under basic conditions to facilitate the formation of the amide bond. This yields the desired N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-crotonyl-L-lysine. iris-biotech.de Careful control of reaction conditions is necessary to prevent side reactions and ensure a high yield of the pure product.

| Reactant/Reagent | Purpose |

|---|---|

| Fmoc-L-Lysine | Starting material with a protected α-amino group and a free ε-amino group. |

| Crotonic Anhydride or Crotonyl Chloride | Crotonylating agent that provides the crotonyl group. |

| Base (e.g., Diisopropylethylamine - DIPEA) | Acts as a proton scavenger to drive the acylation reaction forward. |

| Solvent (e.g., Dichloromethane - DCM) | Provides a medium for the reaction. |

Design and Synthesis of Crotonylated Peptides

With the this compound building block in hand, the synthesis of peptides containing a site-specific crotonylation can be performed. This allows researchers to create synthetic versions of naturally occurring crotonylated proteins or to introduce this modification into novel sequences to study its effects. nih.govrsc.org

The incorporation of this compound into a peptide chain follows the standard Fmoc-SPPS protocol outlined previously. nih.gov The modified amino acid is treated just like any of the 20 canonical amino acids during the synthesis process.

At the desired position in the peptide sequence, the this compound building block is activated and coupled to the N-terminus of the growing peptide chain on the solid support. The crotonyl group on the lysine side chain is stable to the standard basic conditions used for Fmoc deprotection in subsequent cycles. This ensures that the modification remains intact throughout the assembly of the entire peptide. This building block approach guarantees that the crotonylation is present only at the intended lysine residue, providing a homogenous product that is essential for detailed biochemical and structural studies. nih.gov

After the peptide has been fully assembled and cleaved from the resin, the resulting product is a crude mixture containing the target peptide along with various truncated or incomplete sequences and by-products from the cleavage process. Therefore, purification and characterization are critical final steps.

Purification : The primary technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.com In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components. Peptides are separated based on their hydrophobicity, allowing the target crotonylated peptide to be isolated from impurities with a high degree of purity. mdpi.com

Characterization : Once purified, the identity and integrity of the synthetic crotonylated peptide must be confirmed.

Mass Spectrometry (MS) is used to determine the molecular weight of the peptide. The observed mass is compared to the theoretical calculated mass of the desired crotonylated peptide to confirm that the synthesis was successful and the correct modification is present. nih.gov

Tandem Mass Spectrometry (MS/MS) provides sequence information. The purified peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed. This allows for confirmation of the amino acid sequence and can pinpoint the exact location of the crotonyl modification on the specific lysine residue. creative-proteomics.com Co-elution of the synthetic peptide with a sample from a biological source can also be used to validate the presence of a specific crotonylation site in vivo. nih.gov

| Technique | Purpose | Information Obtained |

|---|---|---|

| RP-HPLC | Purification | Separation of the target peptide from impurities based on hydrophobicity. |

| Mass Spectrometry (MS) | Characterization | Confirmation of the correct molecular weight of the final peptide. |

| Tandem MS (MS/MS) | Characterization | Confirmation of the amino acid sequence and localization of the crotonyl modification. |

Chemical Probes and Bioorthogonal Tools for Crotonylation Studies

Development of Bioorthogonal Chemical Probes for Lysine (B10760008) Crotonylation

Bioorthogonal chemical probes are designed to be chemically inert within a biological environment yet able to selectively react with a specific target, in this case, crotonylated lysine. The compound Fmoc-Lys(Crotonyl)-OH serves as a fundamental building block for the synthesis of many of these probes, particularly those involving peptide synthesis. Its Fmoc-protecting group makes it ideal for incorporation into peptide chains via standard solid-phase peptide synthesis (SPPS), allowing for the precise placement of a crotonylated lysine residue within a peptide sequence. This capability is foundational for creating probes that mimic native crotonylated protein segments.

The design of effective chemical probes for lysine crotonylation hinges on several key principles. A primary strategy involves creating a molecule that can be metabolically incorporated into proteins or can selectively react with the crotonyl group. These probes typically consist of three key components: a reactive group that targets the crotonyl moiety or mimics the crotonyl-lysine structure, a linker, and a reporter tag (e.g., a fluorophore or a biotin tag for enrichment).

One innovative approach has been the development of a chemical probe based on a water-soluble phosphine (B1218219) warhead. nih.gov This probe was designed to react specifically with the electrophilic β-carbon of the crotonyl group. The design was informed by the observation of a side reaction between crotonylated lysine residues and tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent. This led to the creation of a TCEP-based probe functionalized with a biotin tag, enabling the detection and enrichment of crotonylated proteins.

Another major strategy is the use of bioorthogonal reporters, such as an alkyne or azide group, which can be introduced into proteins and subsequently detected via "click chemistry." These minimalist bioorthogonal probes are designed to be small enough to be processed by the cell's metabolic machinery without causing significant perturbation.

Alkynyl-functionalized probes have emerged as powerful tools for the metabolic labeling and proteomic profiling of lysine crotonylation. nih.govrsc.org A notable example is the development of an alkynyl-functionalized bioorthogonal chemical probe, termed "Cr-alkyne." nih.gov This probe is an alkynyl analogue of crotonate that can be metabolized by cells and incorporated into proteins by the cellular machinery that normally handles crotonyl-CoA.

Once incorporated, the alkyne group serves as a handle for bioorthogonal ligation with an azide-containing reporter molecule, such as a fluorescent dye or a biotin tag, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. This allows for the visualization and enrichment of crotonylated proteins from cell lysates.

The synthesis of peptide-based probes containing an alkynyl-functionalized crotonyl-lysine analogue would conceptually rely on a building block similar to This compound , but with the crotonyl group modified to contain a terminal alkyne.

Table 1: Comparison of Crotonylation Probes

| Probe Type | Design Principle | Application | Reference |

|---|---|---|---|

| Phosphine-based | Specific reaction with the crotonyl group | Detection and enrichment of endogenous crotonylated proteins | nih.gov |

| Alkynyl-functionalized ("Cr-alkyne") | Metabolic incorporation of an alkynyl analogue of crotonate | In-gel fluorescence detection, proteome-wide profiling, and identification of new crotonylation sites | nih.govrsc.org |

The unique α,β-unsaturated carbonyl structure of the crotonyl group makes it a suitable substrate for the thiol-ene click reaction. uu.nl This reaction involves the radical-mediated addition of a thiol to the carbon-carbon double bond of the crotonyl group. This approach has been explored for the specific labeling of crotonylated lysines.

In this strategy, a thiol-containing probe, often tagged with a reporter molecule like desthiobiotin, is reacted with crotonylated proteins in the presence of a photo-sensitive radical initiator. uu.nl Upon exposure to UV light, the initiator generates thiyl radicals, which then react with the crotonyl groups on proteins. This method offers a high degree of specificity as the reaction is dependent on the presence of both the crotonyl group and the radical initiator. While promising, this technique is still under refinement to improve reaction efficiency and minimize non-specific binding. uu.nl

The synthesis of model peptides containing a crotonylated lysine to test and optimize these thiol-ene based methods would utilize This compound in solid-phase peptide synthesis. almacgroup.com

Applications of Chemical Probes in Elucidating Crotonylation Dynamics

Chemical probes have become indispensable for studying the dynamic nature of lysine crotonylation, from identifying specific modification sites to understanding the interactions with regulatory proteins.

A significant application of these chemical probes is the identification of novel crotonylation sites on a proteome-wide scale. nih.gov For instance, the use of "Cr-alkyne" in combination with chemical proteomics has led to the discovery of a large number of previously unknown crotonylation sites in mammalian cells. nih.gov The general workflow for this involves treating cells with the alkynyl probe, lysing the cells, clicking the probe with a biotin-azide tag, enriching the biotin-tagged proteins or peptides with streptavidin beads, and finally identifying the modified proteins and specific sites by mass spectrometry.

The validation of these newly identified sites often involves the synthesis of the corresponding crotonylated peptides, which is where This compound is a crucial reagent, for comparison of their fragmentation spectra with those obtained from the proteomic experiments. nih.gov

Chemical probes are also instrumental in studying the interactions between crotonylated proteins and their "reader" and "eraser" proteins. Readers are proteins that recognize and bind to crotonylated lysine, while erasers are enzymes that remove the crotonyl group.

By using quantitative chemical proteomics with probes like "Cr-alkyne," it is possible to investigate how the crotonylation landscape changes in response to the inhibition or knockdown of specific histone deacetylases (HDACs), which act as erasers of this modification. nih.gov For example, studies have shown that knockdown of certain HDACs leads to an increase in the labeling of specific sites by "Cr-alkyne," confirming the role of these enzymes in removing crotonyl groups from those sites. nih.gov

Furthermore, synthetic peptides containing site-specifically incorporated crotonyl-lysine, prepared using This compound , are essential tools for in vitro binding assays and enzymatic assays with reader and eraser proteins, respectively. These peptides can be used to characterize the binding affinity of reader domains and to determine the enzymatic activity and substrate specificity of decrotonylases.

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Role in Crotonylation Studies |

|---|---|---|

| Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-crotonyl-L-lysine | This compound | A key building block for the solid-phase synthesis of crotonylated peptides and probes. |

| Tris(2-carboxyethyl)phosphine | TCEP | A phosphine-based reagent that reacts with the crotonyl group, forming the basis for a type of chemical probe. |

| Alkynyl-functionalized crotonate probe | Cr-alkyne | A bioorthogonal probe for metabolic labeling and proteomic profiling of lysine crotonylation. |

Enzymatic Regulation of Lysine Crotonylation

Lysine (B10760008) Crotonyltransferases (Writers)

Lysine crotonyltransferases are the enzymes responsible for catalyzing the transfer of a crotonyl group from crotonyl-CoA to the ε-amino group of a lysine residue on a protein substrate. The identification and characterization of these "writers" have revealed that this activity is not performed by a single, dedicated enzyme but is rather a function exhibited by several known histone acetyltransferases (HATs).

Several major families of histone acetyltransferases have been demonstrated to exhibit lysine crotonyltransferase activity. These include the p300/CBP, GNAT (GCN5-related N-acetyltransferase), and MYST families. nih.govresearchgate.net

The p300/CBP family , including the closely related proteins p300 (also known as KAT3B) and CREB-binding protein (CBP or KAT3A), are major lysine crotonyltransferases in mammalian cells. brynmawr.eduebi.ac.uk These enzymes are known to be versatile and can catalyze the acetylation of all four core histones as well as over 70 other proteins. nih.gov Structurally, the HAT domain of p300/CBP has a conserved core region responsible for acetyl-CoA binding, which is also capable of utilizing crotonyl-CoA. nih.gov

The MYST family of acetyltransferases is defined by a conserved MYST domain that includes a C2HC zinc finger and an acetyl-CoA binding site. nih.gov A member of this family, human MOF (males absent on the first), has been shown to possess evolutionarily conserved lysine crotonyltransferase activity. brynmawr.edunih.gov

The GNAT family member, P300/CBP-associated factor (PCAF), has also been identified as having crotonyltransferase activity. nih.gov

The catalytic activity of these enzymes can vary depending on the substrate. nih.gov For instance, while p300, hMOF, and PCAF are all recognized as non-histone crotonyltransferases, their efficiency can differ for specific proteins. nih.govnih.gov

| HAT Family | Members with Crotonyltransferase Activity | Key Characteristics |

| p300/CBP | p300 (KAT3B), CBP (KAT3A) | Major crotonyltransferases in mammalian cells; versatile enzymes that also acetylate numerous proteins. brynmawr.eduebi.ac.uknih.gov |

| MYST | hMOF | Possesses an evolutionarily conserved crotonyltransferase activity. brynmawr.edunih.gov |

| GNAT | PCAF | Recognized as a non-histone crotonyltransferase. nih.govnih.gov |

The scope of lysine crotonylation extends beyond histones to a vast number of non-histone proteins involved in diverse cellular functions. scispace.comnih.gov Consequently, the enzymes that catalyze histone crotonylation are also responsible for modifying non-histone substrates. The enzymes p300, hMOF, and PCAF have been identified as non-histone crotonyltransferases. nih.gov

The substrate specificity of these enzymes can be distinct. For example, the non-histone protein NPM1 can be strongly crotonylated by CBP and hMOF, but only moderately by PCAF. nih.gov In contrast, the crotonylation of DDX5 is catalyzed by CBP, but not by other identified crotonyltransferases. nih.gov The crotonylation of non-histone proteins can impact their function in various ways, including gene transcription, DNA damage response, enzyme regulation, metabolic pathways, and cell cycle control. nih.gov

Lysine Decrotonylases (Erasers)

The removal of crotonyl groups from lysine residues is catalyzed by enzymes known as lysine decrotonylases, or "erasers." This process is crucial for the dynamic regulation of crotonylation and the reversal of its downstream effects.

Similar to the "writers," the "erasers" of lysine crotonylation were found to be enzymes already known for other functions, specifically histone deacetylases (HDACs). frontiersin.org A chemical proteomics approach was utilized to comprehensively profile the "eraser" enzymes that recognize histone lysine crotonylation marks. nih.govmiddlebury.edu This research identified members of the sirtuin family of NAD+-dependent deacetylases as potent decrotonylases. nih.govmiddlebury.edu

The mammalian sirtuin family consists of seven members (SIRT1-7) that are involved in metabolic regulation. wikipedia.org Among these, SIRT1, SIRT2, and SIRT3 have been identified as having robust decrotonylase activity in vitro. nih.govnih.gov These enzymes catalyze the hydrolysis of lysine crotonylated histone peptides and proteins. nih.govmiddlebury.edu

SIRT1 and SIRT2 , which are primarily localized to the nucleus and cytoplasm respectively, have been shown to function as decrotonylases. wikipedia.orgnih.gov

SIRT3 , a mitochondrial sirtuin that can also be found in the nucleus, has been demonstrated to function as a decrotonylase in living cells, regulating histone crotonylation dynamics and gene transcription. nih.gov Structural studies have provided insights into the molecular basis of this activity. The crystal structure of SIRT3 in complex with a crotonylated peptide reveals that the crotonyl lysine binds within a hydrophobic pocket of the enzyme. nih.govelifesciences.org This binding is facilitated by interactions between the crotonyl group and hydrophobic residues within the SIRT3 active site. nih.govelifesciences.org

While SIRT1, SIRT2, and SIRT3 all exhibit decrotonylase activity, further studies in living cells have suggested that SIRT3 may be a major histone decrotonylase. nih.govelifesciences.org Cells lacking SIRT3 showed higher levels of crotonylated histones compared to cells lacking SIRT1 or SIRT2. elifesciences.org

| Sirtuin | Primary Localization | Decrotonylase Activity |

| SIRT1 | Nucleus | In vitro decrotonylase activity. nih.govwikipedia.orgnih.gov |

| SIRT2 | Cytoplasm | In vitro decrotonylase activity. nih.govwikipedia.orgnih.gov |

| SIRT3 | Mitochondria, Nucleus | In vitro and in vivo decrotonylase activity; considered a major histone decrotonylase. nih.govwikipedia.orgelifesciences.org |

Histone Deacetylases (HDACs) in Crotonylation Regulation

Histone deacetylases are a class of enzymes that remove acyl groups from lysine residues on histones and other proteins. They are categorized into four classes based on sequence similarity. Classes I, II, and IV are zinc-dependent, while class III, known as sirtuins, are NAD+-dependent frontiersin.orgbiorxiv.org. Several members of these classes have been identified as "erasers" of lysine crotonylation, demonstrating histone decrotonylase (HDCR) activity.

Class I HDACs: Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, have been identified as major regulators of histone crotonylation nih.govspandidos-publications.com. Studies have shown that these enzymes possess decrotonylase activity both in vitro and in vivo nih.govresearchgate.net. For instance, a purified ternary complex of HDAC1/CoREST1/LSD1 was found to hydrolyze both H3K18ac and H3K18cr peptide substrates nih.govresearchgate.net. Genetic deletion of HDAC1 and HDAC2 in embryonic stem cells resulted in a significant increase in global histone crotonylation levels and an 85% reduction in total decrotonylase activity nih.govresearchgate.net. This highlights the critical role of HDAC1/2-containing complexes in regulating histone crotonylation nih.govresearchgate.net. Overexpression of class I HDACs in HeLa cells led to a decrease in global histone crotonylation, while their knockdown or inhibition had the opposite effect nih.gov.

Sirtuins (Class III HDACs): The sirtuin family of proteins, including SIRT1, SIRT2, and SIRT3, also exhibit decrotonylase activity frontiersin.orgspandidos-publications.comnih.gov. A chemical proteomics approach identified SIRT1, SIRT2, and SIRT3 as enzymes that can catalyze the hydrolysis of crotonylated lysine on histone peptides and proteins spandidos-publications.comnih.gov. Specifically, SIRT3 was found to be a significant regulator of histone crotonylation dynamics and gene transcription in living cells nih.gov. The mechanism of decrotonylation by sirtuins is NAD+-dependent, similar to their deacetylase activity nih.gov.

The following table summarizes the HDACs with known decrotonylase activity:

| HDAC Class | Enzyme | Substrate(s) | Key Findings |

| Class I | HDAC1 | Histone H3 Lys18 nih.gov | Part of complexes that regulate histone crotonylation in vivo. nih.gov |

| Class I | HDAC2 | Histone H3 Lys18 nih.gov | Works in complex with HDAC1 to regulate crotonylation. nih.gov |

| Class I | HDAC3 | General histone crotonylation frontiersin.org | Exhibits HDCR activity, particularly in complex with NCoR1. frontiersin.org |

| Class III | SIRT1 | Histone H3 Lys4 nih.gov, H2AK119 nih.gov | Possesses NAD+-dependent decrotonylase activity. nih.govnih.gov |

| Class III | SIRT2 | General histone crotonylation nih.gov | Catalyzes the hydrolysis of crotonyl lysine. nih.gov |

| Class III | SIRT3 | Histone H3 Lys4 nih.gov | Regulates histone crotonylation and gene expression in cells. nih.gov |

Crotonylation Reader Proteins

The functional consequences of lysine crotonylation are mediated by "reader" proteins that specifically recognize and bind to this modification. These reader proteins translate the chemical mark into downstream biological outcomes, such as transcriptional regulation and chromatin remodeling.

Structural Recognition Domains and Their Interaction with Crotonylated Lysine

Several protein domains have been identified as readers of acylation marks, including the Bromodomain, YEATS domain, and Double PHD Finger (DPF) domain spandidos-publications.comnih.gov. The recognition of crotonylated lysine is a highly specific process involving distinct structural features of these domains.

The interaction between a reader domain and crotonylated lysine is primarily driven by the unique chemical properties of the crotonyl group. The planar and electron-rich nature of the crotonyl group's double bond allows for specific π-aromatic and hydrophobic interactions within the binding pocket of the reader domain nih.govnih.govnih.gov. For example, in the YEATS domain, the crotonyl-lysine is engulfed in an aromatic cage where it engages in π-π stacking interactions that are not as favorable for the smaller acetyl group nih.govnih.gov. This structural basis explains the preferential binding of certain reader domains to crotonylated lysine over acetylated lysine. The carbonyl oxygen of the crotonyl-lysine also forms crucial hydrogen bonds with residues in the binding pocket, further stabilizing the interaction nih.gov.

Examples of Crotonylation Reader Proteins (e.g., Bromodomain, YEATS domains)

YEATS Domains: The YEATS domain family of proteins has emerged as a key class of crotonylation readers nih.govmdpi.com. Members of this family, including AF9, TAF14, and YEATS2, have been shown to preferentially bind to crotonylated lysine compared to acetylated lysine nih.govnih.govresearchgate.netnih.gov.

AF9: The YEATS domain of AF9 exhibits a significantly higher binding affinity for crotonyl-lysine than acetyl-lysine nih.govmdpi.com. Structural studies have revealed that the crotonyl group fits into an extended aromatic sandwiching cage within the AF9 YEATS domain, stabilized by π-aromatic and hydrophobic interactions nih.govrcsb.org. This specific recognition allows AF9 to link histone crotonylation directly to active gene transcription nih.govrcsb.org. The interaction involves the crotonyl-lysine's double bond engaging in π-π aromatic stacking with phenylalanine and tyrosine residues in the YEATS domain nih.govnih.gov.

TAF14: The YEATS domain of Taf14 also functions as a reader of histone crotonylation, binding to H3K9cr through a π-π-π stacking mechanism nih.gov.

YEATS2: YEATS2 is another selective reader of histone crotonylation, further expanding the role of this protein family in interpreting the histone code researchgate.netnih.gov.

Bromodomains: While bromodomains are primarily known as readers of acetylated lysine, some have been shown to recognize crotonylated lysine, albeit with lower affinity.

BRD9: Similar to TAF1, the bromodomain of BRD9 can also tolerate crotonylated lysine, but with compromised affinity compared to its interaction with acetylated lysine nih.gov.

The following table provides examples of crotonylation reader proteins and their interacting domains:

| Reader Protein | Domain | Recognized Modification | Key Features of Interaction |

| AF9 | YEATS nih.gov | Crotonyl-lysine nih.gov | High-affinity binding through an extended aromatic cage and π-π stacking. nih.govnih.govnih.gov |

| TAF14 | YEATS nih.gov | Histone H3 Lys9 crotonylation (H3K9cr) nih.gov | Recognition via a π-π-π stacking mechanism. nih.gov |

| YEATS2 | YEATS nih.gov | Histone crotonylation nih.gov | Selective reader of crotonylated histones. nih.gov |

| TAF1 | Bromodomain (BD2) nih.gov | Crotonyl-lysine nih.govresearchgate.net | Lower affinity binding compared to acetyl-lysine, involving hydrogen bonding. nih.gov |

Metabolic Regulation of Crotonyl-Coenzyme A (CoA) as the Acyl Donor

The availability of the acyl donor, crotonyl-CoA, is a key determinant of the level of protein crotonylation within a cell. The intracellular concentration of crotonyl-CoA directly links cellular metabolic states to the regulation of gene expression through histone modifications.

Intracellular Crotonyl-CoA Generation Pathways

Crotonyl-CoA is an intermediate metabolite in several key metabolic pathways, primarily the β-oxidation of fatty acids and the catabolism of certain amino acids, such as lysine and tryptophan frontiersin.orgnih.gov.

Fatty Acid β-Oxidation: In both mitochondria and peroxisomes, the breakdown of fatty acids generates acetyl-CoA. During the oxidation of even-chain fatty acids, crotonyl-CoA is formed as an intermediate nih.gov.

Amino Acid Catabolism: The degradation of the essential amino acids lysine and tryptophan also produces crotonyl-CoA as an intermediate product frontiersin.org.

Conversion from Crotonate: Exogenous crotonate can be converted into crotonyl-CoA by acyl-CoA synthetases, such as Acyl-CoA Synthetase Short-chain family member 2 (ACSS2) nih.gov. This pathway allows for the direct manipulation of intracellular crotonyl-CoA levels.

The relative intracellular concentrations of crotonyl-CoA and acetyl-CoA can influence the degree of histone crotonylation versus acetylation, suggesting a competitive mechanism for lysine modification that is dependent on the metabolic state of the cell frontiersin.orgnih.gov.

Experimental Manipulation of Cellular Crotonylation Levels Using Crotonate Analogues

Researchers can experimentally modulate the levels of cellular crotonylation by introducing crotonate or its analogues into cell culture. The addition of crotonic acid to the culture medium leads to its conversion to crotonyl-CoA, thereby increasing the substrate pool for histone crotonyltransferases nih.govnih.gov. This results in a global increase in histone crotonylation levels.

This technique has been instrumental in studying the functional consequences of histone crotonylation. For example, by increasing histone crotonylation through the addition of crotonic acid, researchers have been able to investigate its effects on gene expression and cellular processes nih.gov. This approach has demonstrated that elevated histone crotonylation can significantly alter the transcriptional landscape of a cell.

Proteomic Analysis of Lysine Crotonylation

Mass Spectrometry-Based Crotonylproteomics Methodologies

Mass spectrometry (MS) has become an indispensable tool for the analysis of protein crotonylation. Its high sensitivity, accuracy, and throughput enable the comprehensive characterization of the crotonylome. The general workflow for crotonylation proteomics integrates biochemical enrichment, advanced analytical techniques, and computational data analysis to ensure high sensitivity, specificity, and reproducibility.

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the site-specific identification and quantification of crotonylated peptides. creative-proteomics.com This powerful technique allows for the precise determination of the mass of peptides and their fragments, enabling the confident assignment of crotonylation sites. The process involves the enzymatic digestion of protein samples into smaller peptides, which are then separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov

In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio is measured in an initial MS scan. Selected peptides are then fragmented, and the masses of the resulting fragment ions are measured in a tandem MS (MS/MS) scan. The resulting fragmentation pattern provides sequence information and allows for the precise localization of the crotonyl group, which has a mass shift of +68.0262 Da on lysine (B10760008) residues. creative-proteomics.com High-resolution instruments, such as the Orbitrap Fusion Lumos and Q Exactive, are preferred for their ability to accurately distinguish crotonylated peptides from other modifications. creative-proteomics.com

Specialized software like MaxQuant and Proteome Discoverer are used to analyze the large datasets generated by LC-MS/MS experiments. creative-proteomics.com These programs compare the experimental MS/MS spectra against protein sequence databases to identify crotonylated peptides and proteins, typically controlling the false discovery rate (FDR) at 1%. creative-proteomics.com

Due to the low abundance of crotonylated proteins, enrichment strategies are essential for their effective detection and analysis by mass spectrometry. creative-proteomics.com The most common and effective method for enriching crotonylated peptides is immunoaffinity purification using antibodies that specifically recognize the crotonyl-lysine modification. creative-proteomics.com These anti-crotonyl lysine (anti-Kcr) antibodies are immobilized on beads and used to capture crotonylated peptides from a complex mixture of digested proteins. creative-proteomics.comnih.gov

The success of this enrichment is highly dependent on the specificity and quality of the anti-Kcr antibodies. creative-proteomics.com After enrichment, the captured crotonylated peptides are eluted and then analyzed by LC-MS/MS. creative-proteomics.com This enrichment step significantly increases the concentration of crotonylated peptides, enabling the identification of a larger number of modification sites. creative-proteomics.com

| Enrichment Strategy | Description | Key Considerations |

| Immunoaffinity Purification | Utilizes high-affinity anti-crotonyl lysine (anti-Kcr) antibodies immobilized on a solid support (e.g., agarose (B213101) or magnetic beads) to selectively capture crotonylated peptides from a complex peptide mixture. | Antibody specificity and batch-to-batch variability are critical for reliable results. Non-specific binding can lead to false positives. |

To understand the dynamics of lysine crotonylation in response to different cellular conditions or in disease states, quantitative proteomic approaches are employed. These methods allow for the comparison of crotonylation levels across multiple samples. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification are commonly used. nih.gov

In a SILAC-based approach, cells are grown in media containing either normal or heavy isotope-labeled amino acids. nih.gov The proteins from different cell populations can then be mixed, and the relative abundance of crotonylated peptides can be determined by the ratio of the light and heavy peptide signals in the mass spectrometer. nih.gov Label-free quantification methods, on the other hand, compare the signal intensities of peptides across different LC-MS/MS runs to determine relative abundance. nih.gov These quantitative strategies are crucial for identifying changes in crotonylation that are associated with specific biological processes or disease states. nih.govnih.gov

| Quantitative Approach | Principle | Application Example |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Cells are metabolically labeled with "light" or "heavy" isotopes of amino acids. Protein extracts are mixed, and the relative abundance of peptides is determined by the ratio of their isotopic peak intensities in the mass spectrometer. | A SILAC-based quantitative proteomics study was used to investigate the global crotonylome regulated by the acetyltransferase p300 in wild-type and p300-knockout cells. nih.gov |

| Label-Free Quantification | The relative abundance of peptides is determined by comparing their signal intensities (e.g., peak area or spectral counts) across different LC-MS/MS analyses. | A label-free strategy was employed to obtain an in vivo crotonylome of mouse liver, identifying over 10,000 crotonylated sites. nih.gov |

Global Crotonylome Profiling in Diverse Biological Systems

The application of these proteomic methodologies has enabled the global profiling of lysine crotonylation in a wide range of biological systems, from cultured human cells to mouse tissues. nih.govnih.gov These studies have revealed that lysine crotonylation is a widespread modification present on both histone and a large number of non-histone proteins, suggesting its involvement in a broad spectrum of cellular functions.

Lysine crotonylation was first identified on histone proteins, where it plays a significant role in regulating chromatin structure and gene expression. nih.govfrontiersin.org Proteomic analyses have been instrumental in identifying numerous crotonylation sites on all core histones (H2A, H2B, H3, and H4) as well as the linker histone H1. nih.govfrontiersin.org

For instance, a comprehensive analysis of human HeLa cell histones identified 28 crotonylation sites. nih.gov In mouse embryonic fibroblast (MEF) cells, 24 Kcr sites were identified. nih.gov These studies have shown that histone crotonylation is an evolutionarily conserved modification, being present in organisms from yeast to humans. nih.gov The identification of these specific sites is the first step toward understanding their functional consequences in chromatin biology.

| Histone | Identified Crotonylation Sites (Human) |

| H1.2 | K33, K63, K84, K89, K96, K158, K167 |

| H2A | K36, K118 |

| H2B | K5, K11, K12, K16, K20, K46, K108, K120 |

| H3 | K4, K9, K18, K23, K27, K36, K37, K56, K79 |

| H4 | K5, K8, K12, K16 |

This table is a compilation of identified sites and may not be exhaustive.

While initially discovered on histones, it is now evident that lysine crotonylation is also abundant on non-histone proteins. nih.gov Global proteomic studies have identified thousands of crotonylated non-histone proteins involved in a diverse array of cellular processes. nih.govnih.gov

For example, a study in mouse pluripotent stem cells identified 3,628 high-confidence crotonylated sites in 1,426 proteins. nih.gov These crotonylated proteins were enriched in functions related to RNA biogenesis, central carbon metabolism, and proteasome function. nih.gov Another study in mouse liver identified 10,034 crotonylated sites in 2,245 proteins, with the modified proteins being primarily enzymes located in the cytoplasm and nucleus. nih.gov These findings highlight the broad impact of lysine crotonylation on cellular physiology and metabolism. The continued application of advanced proteomic techniques will undoubtedly uncover further roles for this important post-translational modification. nih.gov

Cross-Species Conservation and Diversity of Crotonylated Proteins and Sites

Lysine crotonylation (Kcr) is an evolutionarily conserved post-translational modification found in a wide range of organisms, from prokaryotes to eukaryotes. nih.gov Proteomic studies have identified thousands of crotonylation sites in various species, highlighting both the conservation of this modification on certain proteins and the diversity of its targets across different organisms. creative-proteomics.comacs.org

Analysis of crotonylated proteins across different species reveals that this modification is widespread and not limited to histones. acs.org In fact, a significant number of non-histone proteins involved in diverse cellular processes are also crotonylated. nih.govresearchgate.net For instance, crotonylated proteins have been identified in humans, mice, fruit flies, and even plants like rice and tobacco. creative-proteomics.comnih.gov

The subcellular localization of crotonylated proteins shows a broad distribution, with a significant enrichment in the nucleus, cytoplasm, and mitochondria. researchgate.net In plants, a notable concentration of crotonylated proteins is found in chloroplasts, suggesting a role for this modification in photosynthesis and other plant-specific metabolic pathways. nih.govnih.gov

Comparative analyses have shown that while some crotonylated proteins and sites are conserved across species, indicating fundamental roles, there is also considerable diversity. nih.gov This diversity suggests that lysine crotonylation may have evolved to regulate species-specific biological processes. For example, studies on the green peach aphid (Myzus persicae) have revealed crotonylation on proteins involved in metabolic pathways and stress responses, which are crucial for its survival and adaptation. acs.orgresearchgate.net

The following table summarizes the number of identified lysine crotonylation sites and proteins in various species, illustrating the breadth of this post-translational modification.

| Species | Number of Crotonylation Sites | Number of Crotonylated Proteins | Key Findings |

| Homo sapiens (Human) | >14,000 | >3,700 | Involved in nucleic acid metabolism, chromosome organization, and gene expression. nih.govacs.org |

| Mus musculus (Mouse) | Thousands | Hundreds | Enriched on sex chromosomes and critical for male germ cell differentiation. nih.gov |

| Oryza sativa (Rice) | 1,265 | 690 | Primarily localized in chloroplasts and associated with photosynthesis. nih.gov |

| Myzus persicae (Green Peach Aphid) | 7,530 | 2,452 | Involved in amino acid metabolism and stress defense responses. acs.org |

| Dendrobium huoshanense | 4,726 | 1,591 | Implicated in diverse growth and developmental activities. nih.gov |

Bioinformatics and Computational Prediction of Crotonylation Sites

The experimental identification of lysine crotonylation sites using techniques like high-resolution mass spectrometry can be time-consuming and expensive. nih.govoup.com To complement these experimental approaches, various computational methods and bioinformatics tools have been developed for the efficient and accurate prediction of Kcr sites. oup.comnih.gov These in silico tools play a crucial role in identifying potential crotonylation sites for further experimental validation. nih.gov

Machine Learning and Deep Learning Algorithms for Kcr Site Prediction

A variety of machine learning and deep learning algorithms have been employed to build predictive models for lysine crotonylation sites. nih.govresearchgate.netnih.govsemnan.ac.irbond.edu.au These models are trained on datasets of experimentally verified crotonylated and non-crotonylated lysine residues to learn the patterns and features that distinguish them. nih.govoup.com

Commonly used machine learning algorithms include:

Support Vector Machine (SVM): SVMs have been widely used in early predictors of Kcr sites, often in combination with various feature encoding schemes. nih.govnih.gov

Random Forest (RF): RF is another popular algorithm that has demonstrated robust performance in predicting crotonylation sites, particularly in handling imbalanced datasets. nih.govnih.gov

LightGBM: This gradient boosting framework has been utilized for its efficiency and accuracy in Kcr site prediction. frontiersin.org

More recently, deep learning models have shown superior performance, especially with the availability of larger datasets. nih.gov These models can automatically learn complex features from protein sequences. researchgate.net Key deep learning architectures used for Kcr site prediction include:

Convolutional Neural Networks (CNNs): CNNs are effective at capturing local sequence patterns and have been a core component of many successful Kcr predictors. nih.govoup.comnih.gov

Recurrent Neural Networks (RNNs), including Long Short-Term Memory (LSTM) networks: LSTMs are well-suited for learning sequential information in proteins. oup.com

Transformer-based models (e.g., BERT): These models, originally from natural language processing, have been adapted to protein sequences and have shown excellent performance by capturing global contextual information. oup.comoup.com

Development and Validation of Predictive Tools for Histone and Non-Histone Crotonylation

Numerous predictive tools have been developed specifically for identifying crotonylation sites on both histone and non-histone proteins. nih.govresearchgate.net These tools vary in their underlying algorithms, feature encoding methods, and the datasets they were trained on. nih.gov The development of these predictors often involves rigorous validation processes, such as cross-validation and independent testing, to assess their performance and generalizability. nih.govoup.com

Some of the notable predictors for lysine crotonylation include:

| Tool Name | Organism/Protein Type | Algorithm(s) | Key Features |

| CrotPred | General | Support Vector Machine (SVM) | The first reported predictor for Kcr sites. nih.gov |

| CKSAAP_CrotSite | General | Support Vector Machine (SVM) | Uses the composition of k-spaced amino acid pairs for encoding. nih.gov |

| Deep-Kcr | Histone and Non-Histone | Convolutional Neural Network (CNN) | Combines sequence-based and physicochemical property-based features. oup.comnih.gov |

| nhKcr | Human Non-Histone | Convolutional Neural Network (CNN) | Specifically designed for predicting crotonylation sites on non-histone proteins. nih.gov |

| BERT-Kcr | General | BERT, BiLSTM | Utilizes a pre-trained BERT model for feature extraction from peptide sequences. oup.com |

| iKcr-DRC | General | Densely Connected Convolutional Network (DenseNet) | Employs a DenseNet architecture with an enhanced channel attention mechanism. frontiersin.orgnih.gov |

| PlantNh-Kcr | Plant Non-Histone | CNN, BiLSTM, Attention Mechanism | A deep learning model specifically for predicting non-histone Kcr sites in plants. nih.govresearchgate.net |

| LMCrot | General | Transformer (ProtT5), ConvBiLSTM | Leverages a protein language model to capture global sequence context. oup.com |

The performance of these tools is typically evaluated using metrics such as sensitivity, specificity, accuracy, and the area under the receiver operating characteristic curve (AUC). oup.comfrontiersin.org The continuous development of new predictors with improved accuracy is crucial for advancing our understanding of the roles of lysine crotonylation.

Feature Engineering and Sequence Context Analysis for Crotonylation Site Prediction

The performance of machine learning and deep learning models for Kcr site prediction is heavily dependent on the features used to represent the protein sequences. nih.gov Feature engineering involves selecting and transforming raw sequence data into a format that is suitable for the learning algorithm. edgccjournal.org

Several types of features have been explored:

Sequence-based features: These include amino acid composition, dipeptide composition, and position-specific scoring matrices (PSSMs). These features capture information about the local sequence environment of the potential crotonylation site. oup.com

Physicochemical properties: Amino acids have distinct physicochemical properties, such as charge, hydrophobicity, and size. Encoding these properties can provide valuable information to the predictive model. oup.com

Evolutionary information: PSSMs, generated from multiple sequence alignments, capture evolutionary conservation patterns, which can be highly informative for predicting functional sites like PTMs.

Sequence context analysis is also critical for understanding the determinants of lysine crotonylation. researchgate.netresearchgate.net Studies have shown that certain amino acids are enriched or depleted at specific positions around crotonylated lysines, forming distinct sequence motifs. researchgate.net For example, a common motif might involve a glycine (B1666218) residue downstream of the crotonylated lysine. nih.gov Analysis of the structural context has also revealed that crotonylation sites are often located in flexible regions of proteins, such as coils and loops, and are accessible on the protein surface. nih.govresearchgate.net More advanced approaches also consider the spatial context by incorporating information about residue-residue contacts in the three-dimensional protein structure. nih.gov

Functional Implications of Protein Crotonylation in Core Biological Processes

Crotonylation in Gene Expression and Epigenetic Regulation

Protein crotonylation, particularly of histone proteins, has emerged as a critical epigenetic mark that plays a significant role in the regulation of gene expression. This modification influences chromatin structure and accessibility, thereby modulating the transcriptional landscape of the cell.

Histone crotonylation is an evolutionarily conserved post-translational modification that is predominantly associated with the activation of gene transcription. The addition of a crotonyl group to the ε-amino group of a lysine (B10760008) residue neutralizes its positive charge. This neutralization weakens the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin structure. This decondensed chromatin is more accessible to the transcriptional machinery, including transcription factors and RNA polymerase, thereby facilitating the initiation and elongation of transcription. nih.govcreative-proteomics.com

Studies have shown that histone crotonylation can directly stimulate transcription. For instance, in vitro transcription assays have demonstrated that p300-catalyzed histone crotonylation is more potent in activating transcription than histone acetylation. creative-proteomics.com The enzymes responsible for adding and removing this mark, known as "writers" and "erasers," respectively, play a crucial role in this process. Key writers of crotonylation include the histone acetyltransferases (HATs) p300/CBP and MOF, while histone deacetylases (HDACs) and sirtuins (SIRTs) act as erasers. creative-proteomics.comnih.gov The dynamic interplay between these enzymes regulates the landscape of histone crotonylation and, consequently, gene expression. Furthermore, "reader" proteins, which contain specific domains like the YEATS domain, recognize crotonylated lysines and recruit other effector proteins to modulate chromatin structure and transcription. nih.gov While generally linked to activation, some studies suggest that in specific contexts, such as on histone H3 at lysine 27 (H3K27cr), crotonylation may be associated with transcriptional repression, highlighting the complex and context-dependent nature of its regulatory role. nih.gov

Genome-wide mapping studies using techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) have revealed that histone crotonylation is not randomly distributed throughout the genome. Instead, it is significantly enriched at specific regulatory elements, particularly active gene promoters and enhancers. creative-proteomics.commdpi.com This localization strongly suggests a direct role for crotonylation in initiating and regulating gene transcription.

Specifically, histone marks such as H3K9cr and H3K18cr have been found to be abundant at transcriptional start sites (TSSs) of actively transcribed genes. nih.gov For example, in human somatic cells and mouse male germ cells, histone crotonylation marks active promoters and potential enhancers. mdpi.comresearchgate.net This enrichment is often correlated with high levels of gene expression. Studies in neural stem cells have also shown that H3K9cr is significantly enriched at active promoters that are co-marked by other activating histone modifications like H3K4me3 and H3K27ac. nih.gov The dynamic nature of this enrichment is linked to the metabolic state of the cell, indicating that cellular metabolism can directly influence the epigenetic landscape and gene expression through histone crotonylation.

While both lysine crotonylation and lysine acetylation are types of acylation that neutralize the positive charge of lysine residues and are generally associated with transcriptional activation, emerging evidence suggests that they have distinct regulatory potentials and are not functionally redundant. creative-proteomics.comnih.govmdpi.com

One of the key distinctions lies in their potency to activate transcription. Several studies have indicated that histone crotonylation is a more potent activator of gene expression than histone acetylation. nih.govresearchgate.net This enhanced activating potential is attributed to the unique biophysical properties of the crotonyl group, which is bulkier and more hydrophobic than the acetyl group. These properties influence the interaction with "reader" proteins. researchgate.net

The recognition of these marks by different reader domains is a crucial differentiating factor. While bromodomains are the primary readers of acetylated lysines, they show minimal binding to crotonylated lysines. nih.gov In contrast, proteins containing a YEATS domain have been identified as specific readers for crotonylated lysines, binding to them with a higher affinity than to acetylated lysines. nih.govnih.gov This differential recognition allows for distinct downstream signaling and regulatory outcomes.

Furthermore, the availability of their respective acyl-CoA donors, crotonyl-CoA and acetyl-CoA, and the competition between them for the active sites of writer enzymes like p300/CBP, create a dynamic interplay that shapes the epigenetic landscape. nih.gov The relative concentrations of these metabolites can therefore dictate whether a lysine residue is crotonylated or acetylated, leading to different transcriptional outputs.

| Feature | Lysine Crotonylation | Lysine Acetylation |

| Size of Acyl Group | Four carbons (bulkier) | Two carbons |

| Structure | Contains a C=C double bond, resulting in a planar and rigid structure | Saturated, more flexible structure |

| Reader Domains | Primarily YEATS domains | Primarily Bromodomains |

| Transcriptional Activation | Generally more potent | Potent, but often less so than crotonylation |

| Key Writer Enzymes | p300/CBP, MOF | p300/CBP, GCN5, PCAF |

| Key Eraser Enzymes | Class I HDACs, Sirtuins (SIRT1-3) | HDACs, Sirtuins |

Crotonylation in DNA Damage Response and Repair

Protein crotonylation plays a multifaceted role in the DNA damage response (DDR), a complex network of pathways that detects and repairs DNA lesions to maintain genomic integrity. Both histone and non-histone protein crotonylation are dynamically regulated in response to DNA damage and are involved in orchestrating the cellular response. nih.govnih.govmdpi.com

Upon the induction of DNA damage by agents such as ionizing radiation or UV light, a rapid and transient decrease in the levels of histone crotonylation, specifically H3K9cr, is observed at the sites of DNA lesions. nih.govnih.gov This reduction is mediated by the activity of histone deacetylases (HDACs), which are recruited to the damaged chromatin. nih.govresearchgate.net The removal of the crotonyl marks is thought to contribute to transcriptional silencing in the vicinity of the DNA break, a process that is believed to facilitate the recruitment of DNA repair factors and prevent conflicts between transcription and repair machineries. researchgate.netresearchgate.net

In contrast to the removal of histone crotonylation, the crotonylation of certain non-histone proteins is actively induced and plays a crucial role in the DNA repair process itself. A key example is the Replication Protein A1 (RPA1), a protein essential for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks. Upon DNA damage, RPA1 becomes crotonylated at specific lysine residues (K88, K379, and K595). nih.govmdpi.com This modification enhances the interaction of RPA1 with single-stranded DNA (ssDNA) and other HR factors, thereby promoting efficient DNA repair and contributing to cell survival under DNA-damaging conditions. nih.govmdpi.com

The regulation of protein crotonylation in the DDR is complex and involves key regulatory proteins. The chromodomain Y-like (CDYL) protein has been identified as a negative regulator of crotonylation. mdpi.comresearchgate.net CDYL functions as a crotonyl-CoA hydratase, converting crotonyl-CoA to β-hydroxybutyryl-CoA, thereby reducing the available pool of substrate for crotonylation reactions. researchgate.net By modulating the levels of crotonylation on proteins like RPA1, CDYL influences the efficiency of the DNA damage response. mdpi.com

| Component | Role in DNA Damage Response | Key Regulatory Factors |

| Histone Crotonylation (e.g., H3K9cr) | Rapidly and transiently decreased at DNA damage sites, contributing to transcriptional silencing. | HDACs (as erasers) |

| Non-Histone Protein Crotonylation (e.g., RPA1) | Increased on specific repair factors, enhancing their function in DNA repair pathways like homologous recombination. | CDYL (as a negative regulator) |

Crotonylation in Cell Signaling Pathways

Beyond its well-established role in epigenetic regulation, protein crotonylation is emerging as a significant modulator of various cell signaling pathways. The modification of both histone and non-histone proteins by crotonylation can influence the activity and interactions of key signaling molecules, thereby affecting cellular responses to a wide range of stimuli, including growth factors and developmental cues. nih.govnih.gov

Crotonylation of non-histone proteins can directly alter their function within signaling cascades. By neutralizing the positive charge of lysine residues, crotonylation can impact protein-protein interactions, protein stability, and enzymatic activity, leading to changes in signal transduction. nih.gov For example, studies have implicated protein crotonylation in the regulation of the PI3K-Akt signaling pathway, a central pathway involved in cell growth, proliferation, and survival. researchgate.net

Furthermore, histone crotonylation can indirectly influence cell signaling by regulating the expression of genes that encode components of signaling pathways. By marking the promoters and enhancers of these genes, histone crotonylation can control their transcription in response to specific signals. creative-proteomics.com

The impact of crotonylation on cell signaling has profound implications for cell fate decisions, such as differentiation and development. nih.gov For instance, an increase in histone crotonylation has been shown to promote the neuronal differentiation of neural stem/progenitor cells. nih.govresearchgate.net This process involves the activation of bivalent promoters and the remodeling of the transcriptome to drive the expression of genes required for neuronal development. researchgate.net Similarly, histone crotonylation is crucial for mesoendodermal commitment of human embryonic stem cells, where it enhances the expression of genes necessary for this differentiation pathway. researchgate.net

| Signaling Context | Role of Crotonylation | Examples |

| Growth Factor Signaling | Modulation of non-histone protein activity in response to stimuli. | Implicated in PI3K-Akt pathway regulation. researchgate.net |

| Developmental Pathways | Regulation of gene expression programs that determine cell fate. | Promotes neuronal differentiation of neural stem cells. nih.govresearchgate.net |

| Cell Fate Determination | Enhances the expression of lineage-specific genes. | Crucial for mesoendodermal commitment of embryonic stem cells. researchgate.net |

Crotonylation in Cellular Metabolism and Enzyme Activity Regulation

Protein crotonylation provides a direct link between cellular metabolism and the regulation of various cellular processes, including gene expression and enzyme activity. nih.govmdpi.com The levels of crotonylation are intrinsically tied to the intracellular concentration of crotonyl-CoA, a key metabolic intermediate produced during the catabolism of fatty acids and certain amino acids like lysine and tryptophan. nih.govnih.gov

Histone crotonylation can regulate the expression of metabolic genes. By marking the promoters and enhancers of genes involved in metabolic pathways, histone crotonylation can modulate their transcription in response to changes in the metabolic state of the cell. nih.gov This creates a feedback loop where metabolism influences the epigenetic landscape, which in turn regulates metabolic pathways.

Beyond the regulation of gene expression, crotonylation can directly impact the activity of metabolic enzymes. A growing body of evidence from proteomic studies has shown that a wide range of enzymes involved in central metabolic pathways are subject to crotonylation. nih.govmdpi.com These pathways include glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism. nih.govresearchgate.net

The addition of a crotonyl group to a lysine residue within an enzyme can alter its conformation, substrate binding, or interaction with other proteins, thereby modulating its catalytic activity. nih.gov For example, the crotonylation of HDAC1 has been shown to reduce its deacetylase activity. nih.gov In pancreatic cancer cells, the dynamic crotonylation of metabolic enzymes has been shown to be involved in the regulation of metabolism and is linked to tumor progression. nih.gov Specifically, the decrotonylation and subsequent activation of the enzyme MTHFD1 promotes resistance to ferroptosis, a form of cell death. nih.gov This highlights how the crotonylation status of enzymes can have significant functional consequences.

| Metabolic Process | Role of Crotonylation | Examples of Regulated Components |

| Gene Expression of Metabolic Enzymes | Histone crotonylation at promoters and enhancers regulates the transcription of metabolic genes. | Regulation of genes involved in various metabolic pathways. nih.gov |

| Direct Enzyme Regulation | Crotonylation of metabolic enzymes can directly modulate their catalytic activity. | Enzymes in glycolysis, TCA cycle, fatty acid metabolism. nih.govmdpi.com |

| Metabolic Intermediate Sensing | The level of crotonylation is dependent on the intracellular concentration of crotonyl-CoA. | Crotonyl-CoA is derived from fatty acid and amino acid catabolism. nih.govnih.gov |

| Pathophysiological Regulation | Dysregulation of crotonylation of metabolic enzymes is linked to diseases like cancer. | Decrotonylation of MTHFD1 in pancreatic cancer promotes ferroptosis resistance. nih.gov |

Crotonylation in Cell Cycle Progression

The study of lysine crotonylation's role in the cell cycle relies on the ability to create specific, crotonylated proteins or peptides for analysis. The chemical reagent Nα-Fmoc-Nε-crotonyl-L-lysine, or Fmoc-Lys(Crotonyl)-OH, is a critical building block for this purpose, enabling the precise incorporation of a crotonylated lysine residue during solid-phase peptide synthesis (SPPS). This technique allows researchers to synthesize peptide sequences that mimic specific sites on histone or non-histone proteins, which are then used to investigate their functional impact on cell cycle regulation.

Recent studies have highlighted a dynamic interplay between protein crotonylation and cell cycle progression. nih.govnih.gov For instance, treatment of cells with sodium crotonate (NaCr), which increases the intracellular pool of the crotonylation donor crotonyl-CoA, leads to an enhanced level of histone H3 crotonylation. This increase is correlated with a rise in the phosphorylation of histone H3 at serine 10 (H3S10ph), a well-established marker for cells in the G2/M phase of the cell cycle. nih.govnih.gov Flow cytometry analyses have further shown that such treatments result in a decrease in the population of S phase cells and an accumulation of cells in the G2 phase. nih.gov

The use of synthetic peptides, created with this compound, is essential for dissecting the molecular mechanisms behind these observations. For example, these peptides can be used in binding assays to identify "reader" proteins that specifically recognize crotonylated lysine and are involved in cell cycle control. Furthermore, proteomic analyses have identified several crotonylated non-histone proteins that are enriched in cell cycle protein networks, including members of the minichromosome maintenance (MCM) protein family like MCM3, and cyclin-dependent kinase 7 (CDK7). researchgate.net The synthesis of crotonylated MCM3 peptides using this compound can help elucidate how this modification affects the assembly of the DNA replication fork and the initiation of DNA replication. researchgate.net

Table 1: Impact of Chemically-Induced Crotonylation on Cell Cycle Markers

| Experimental Treatment | Observed Effect on Histone PTMs | Impact on Cell Cycle Phases |

|---|---|---|

| Sodium Crotonate (NaCr) | Increased Histone H3 Crotonylation | Decrease in S Phase Cells |

This table summarizes findings on how increasing the substrate for crotonylation affects key post-translational modifications and the distribution of cells within the cell cycle. nih.gov

Crotonylation in Cell Fate and Differentiation

The synthesis of specific crotonylated peptides and proteins using this compound provides an indispensable tool for understanding how lysine crotonylation influences cell fate and differentiation. This post-translational modification (PTM) has been identified as a key epigenetic mark in regulating gene expression programs that determine cellular development. biorxiv.orgembopress.orgnih.gov

Research on neural stem/progenitor cells (NSPCs) has demonstrated that histone lysine crotonylation (Kcr) is a significant player in directing cell fate. biorxiv.orgembopress.orgnih.gov Histone Kcr is predominantly found in active promoter regions and is associated with highly expressed genes involved in metabolism and proliferation. embopress.orgnih.gov The ability to synthesize specific histone tail peptides with crotonylation at defined sites, made possible by this compound, allows for detailed biochemical studies. These synthetic peptides are used to investigate how Kcr modifies the local chromatin environment to activate gene expression. embopress.orgnih.gov